N-Methyl Metribuzin

Overview

Description

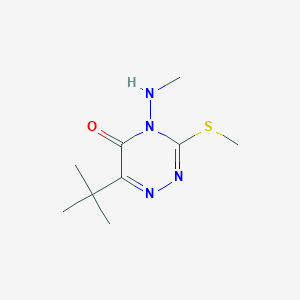

N-Methyl Metribuzin is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of N-Methyl Metribuzin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.

Introduction of tert-butyl group: This step involves the alkylation of the triazine ring with tert-butyl halides in the presence of a base.

Introduction of methylamino group: This can be done by the reaction of the triazine intermediate with methylamine.

Introduction of methylthio group: This step involves the thiolation of the triazine ring with methylthiolating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-Methyl Metribuzin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or methylthio groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Herbicidal Efficacy

N-Methyl metribuzin is primarily employed for its herbicidal properties. It operates by inhibiting photosynthesis in susceptible plant species, effectively controlling weed populations in various crops.

Control of Rigid Brome

A study conducted in Southern Australia demonstrated the effectiveness of this compound in controlling rigid brome (Bromus rigidus) in no-till barley crops. The herbicide was applied at varying rates (135 to 270 g ai/ha), with incorporated by sowing (IBS) methods yielding over 67% control compared to post-emergent applications. The highest rate provided up to 90% control but resulted in significant phytotoxicity, reducing crop density by 23% .

Slow-Release Formulations

Research on slow-release formulations of metribuzin has shown that embedding the herbicide in biodegradable matrices enhances its biological efficacy. In laboratory experiments, embedded formulations exhibited sustained herbicidal activity against various weed species, achieving nearly 100% effectiveness in suppressing weeds like Amaranthus retroflexus and Sinapis arvensis over a 28-day period . This approach not only improved weed control but also promoted better crop growth compared to free-form applications.

Physiological Effects on Non-Target Species

While this compound effectively controls weeds, it can have adverse effects on non-target plant species. A study examining its impact on Echinacea purpurea and Echinacea angustifolia revealed that high doses (750-1250 g ha^-1) led to decreased leaf dry weight and increased oxidative stress, indicated by elevated malondialdehyde (MDA) levels . These findings underscore the importance of careful dosage management to mitigate potential harm to beneficial plants.

Comparative Effectiveness with Other Herbicides

This compound is often used in conjunction with other herbicides to enhance weed control efficacy. For instance, tank mixtures with pendimethalin have been shown to provide reliable control of rigid brome while minimizing crop damage . Such combinations can be particularly useful in complex weed management scenarios where multiple species are present.

Case Study 1: Wheat and Barley Stands

In a series of experiments conducted on wheat and barley stands infested with weeds, the biological efficacy of embedded this compound was compared to its free form. The results indicated that the embedded formulation not only maintained but often exceeded the herbicidal activity of the free form across multiple time points, demonstrating its potential for improved weed management strategies .

Case Study 2: Sequential Applications in Soybean

A study focused on the sequential application of metribuzin on soybean crops showed that strategic timing and dosage could optimize weed control while promoting crop health. This research highlighted the adaptability of this compound within integrated weed management systems .

Mechanism of Action

The mechanism of action of N-Methyl Metribuzin involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Methyl Metribuzin can be compared with other similar triazine compounds, such as:

2,6-di-tert-butyl-4-methylphenol: This compound is also a triazine derivative with tert-butyl groups, but it lacks the methylamino and methylthio groups, making it less versatile in certain applications.

tert-Butyl (4-(methylamino)phenyl)carbamate: This compound contains a tert-butyl and methylamino group but differs in its overall structure and reactivity.

Biological Activity

N-Methyl Metribuzin is a derivative of the herbicide metribuzin, which is widely used in agricultural practices for weed control. This article explores the biological activity of this compound, focusing on its efficacy as a herbicide, its effects on various plant species, and its potential environmental and health implications.

Overview of this compound

This compound is characterized by its molecular formula and a molecular weight of 231.33 g/mol. It is primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as potatoes and soybeans. The compound functions by inhibiting photosynthesis, leading to the death of targeted plants.

Efficacy Studies

Recent studies have demonstrated that this compound exhibits significant herbicidal activity against various weed species. For instance, a study comparing free and embedded formulations of metribuzin revealed that both forms effectively suppressed the growth of Amaranthus retroflexus and Sinapis arvensis:

| Sample Type | Day 14 (%) | Day 21 (%) | Day 28 (%) |

|---|---|---|---|

| Free MET | 66.7 | 95.0 | 100.0 |

| Embedded MET | 57.1 | 90.0 | 97.5 |

| Free TBM | 44.8 | 64.0 | 88.0 |

| Embedded TBM | 53.3 | 67.0 | 92.1 |

The results indicated that this compound achieved complete mortality of both weed species by day 28, demonstrating its potency as a herbicide .

This compound acts primarily by inhibiting photosystem II, disrupting the photosynthetic electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS) within plant cells, causing oxidative stress and ultimately cell death .

Effects on Non-Target Species

While this compound is effective against targeted weeds, it also poses risks to non-target plant species. Research has shown that exposure to metribuzin can lead to physiological and morphological changes in sensitive species like Echinacea:

- Oxidative Stress Indicators : Increased levels of malondialdehyde (MDA), a marker for lipid peroxidation, were observed in metribuzin-treated plants, indicating oxidative damage .

- Growth Inhibition : Significant reductions in growth parameters were noted at high application rates (above 500 g/ha), suggesting that care must be taken to minimize impacts on surrounding flora .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential accumulation in soil and water systems. Studies indicate that metribuzin can degrade in soil but may persist long enough to affect non-target organisms . Furthermore, adsorption studies suggest that the compound can bind to soil particles, influencing its mobility and bioavailability:

| Parameter | Value |

|---|---|

| Adsorption Rate (mg/g) | 1.453 - 1.565 |

| Kinetic Model | Pseudo second order |

These findings highlight the need for careful management practices when using this compound to mitigate potential environmental risks .

Health Implications

Occupational exposure to metribuzin has been studied for potential health risks, particularly concerning lymphohematopoietic malignancies. A study indicated an elevated risk ratio for leukemia among high-exposure groups, suggesting a possible association between metribuzin use and certain cancers . However, more research is needed to establish definitive links and understand the underlying mechanisms.

Q & A

Basic Research Questions

Q. How should researchers characterize the physicochemical properties of N-Methyl Metribuzin for reproducibility?

- Methodology : Use IUPAC naming conventions (e.g., 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) and report spectroscopic data (NMR, IR, mass spectrometry) to confirm molecular identity . Include soil mobility parameters such as organic carbon adsorption coefficients (Koc), which vary with soil type and pH (e.g., Koc = 3–47 for sandy loam to clay soils) . Purity validation via HPLC or GC-MS with retention time matching certified standards is critical .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a seven-point calibration curve (0.1–5 mg/kg) for soil residue analysis, ensuring R² > 0.99 .

- GC-MS : For aqueous samples, employ waterproof/inert vials to prevent degradation, with a limit of quantification (LOQ) of 0.1 mg/L .

- Include metabolite tracking (e.g., desamino, diketo derivatives) using protocols like EPA EMON-SM-05-051 .

Q. How should experimental designs account for this compound’s degradation kinetics in soil studies?

- Methodology : Conduct controlled incubation experiments (>120 days) under varying organic amendment conditions (e.g., manure compost, spent mushroom substrate). Apply first-order kinetic models (R² ≥ 0.96) to calculate degradation constants (K) and half-life (DT50). Report residuals remaining post-degradation (e.g., 11.2% with compost vs. 40.2% in non-amended soil) .

Advanced Research Questions

Q. How can gene regulation studies elucidate plant resistance mechanisms to this compound?

- Methodology : Perform genome-wide microarray analyses on resistant vs. susceptible plant varieties (e.g., soybean cultivars AGS 2035 vs. AGS 2060). Focus on late-stage induction of glycosyl hydrolase genes like AAG2, which show 13–17-fold expression changes in resistant varieties. Validate via qPCR and correlate with herbicide efficacy .

Q. What statistical models resolve contradictions in adsorption efficiency data across soil types?

- Methodology : Use a multi-factor model:

where , , and are derived from best-fit trendlines of experimental data. Address variability by testing soils with contrasting organic matter (1–3%) and pH (4.3–6.6). For example, adsorption decreases at higher pH due to reduced protonation .

Q. How can optogenetic techniques clarify this compound’s neurobehavioral effects in model organisms?

- Methodology : Target GABAergic neurons in lateral hypothalamus (LH) using Cre-dependent viral vectors (e.g., AAV5-EF1α-DIO-eArch3.0). Quantify appetitive/consummatory behaviors via photostimulation (20 Hz) or inhibition. Measure outcomes like food consumption time, self-stimulation frequency, and reward-linked activity .

Q. What protocols ensure robust data interpretation in herbicide efficacy trials?

- Methodology :

- Non-linear regression (PROC NLIN) : Model dose-response curves (e.g., exponential decay for soybean injury vs. metribuzin rate) .

- Random effects modeling : Include environment-treatment interactions and replicate nesting. Use Z-tests for variance estimates and F-tests for fixed effects .

- Exclusion criteria : Omit untreated/weed-free controls from primary analysis but compare treatments to zero baselines .

Q. Data Contradiction & Validation

Q. How to reconcile discrepancies in soil mobility predictions for this compound?

- Resolution : Contextualize Koc values with soil-specific parameters. For instance, low-organic-matter sandy loam (1.1% OM, pH 6.6) shows Koc = 3 (high mobility), while clay loam (2.2% OM, pH 6.4) has Koc = 17 (moderate mobility). Validate using column leaching experiments under controlled pH .

Q. Why do microarray results vary between resistant plant varieties exposed to this compound?

Properties

IUPAC Name |

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538663 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56742-45-1 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.